Product packaging for 2-Phenylquinoline-8-thiol(Cat. No.:CAS No. 15759-12-3)

2-Phenylquinoline-8-thiol

Cat. No.: B12903225
CAS No.: 15759-12-3
M. Wt: 237.32 g/mol
InChI Key: JFEMPPJKKBHYRI-UHFFFAOYSA-N
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Description

Contextual Significance of Organosulfur Quinolines in Advanced Chemical Systems

Organosulfur quinolines, a class of compounds that includes 2-Phenylquinoline-8-thiol, are integral to various advanced chemical systems. The presence of both a sulfur atom and a quinoline (B57606) nucleus imparts a range of valuable properties. Sulfur's ability to exist in multiple oxidation states and its capacity to act as both a hydrogen bond donor and acceptor make these compounds highly versatile. acs.org They are pivotal in the development of materials with specific electronic and photonic properties, and their derivatives are explored as sensors and components in light-emitting diodes. jddtonline.infoecorfan.org

Furthermore, the quinoline moiety itself is a well-established pharmacophore, a structural unit responsible for a drug's biological activity. jddtonline.infonih.govresearchgate.net Quinoline derivatives have a long history in medicinal chemistry, with applications ranging from antimalarial agents to anticancer drugs. nih.govresearchgate.net The fusion of the quinoline scaffold with a sulfur-containing functional group creates molecules with potential for novel biological activities and applications in materials science. acs.orgresearchgate.net

Historical Development and Evolution of Quinoline-Thiol Chemistry

The journey of quinoline chemistry began in 1834 when Friedlieb Ferdinand Runge first isolated it from coal tar. nih.govwikipedia.org A few years later, in 1842, Charles Gerhardt synthesized a related compound he named "Chinolein" through the distillation of quinine (B1679958) with potassium hydroxide (B78521). wikipedia.org These early discoveries laid the groundwork for over a century of research into the synthesis and application of quinoline derivatives.

The introduction of a thiol (-SH) group to the quinoline structure marked a significant evolution in the field. This functionalization opened up new avenues for creating complex molecules with diverse chemical reactivity. The development of methods to synthesize quinoline-thiols has been an area of active research, with various strategies emerging to introduce the sulfur-containing group at different positions of the quinoline ring. acs.orgnih.govprepchem.com These synthetic advancements have been crucial for exploring the full potential of quinoline-thiol chemistry in various scientific disciplines.

Scope and Objectives of Scholarly Inquiry into this compound

This article aims to provide a comprehensive and focused examination of the chemical compound this compound. The primary objectives are to:

Detail the synthetic routes available for the preparation of this compound and its derivatives.

Elucidate the key physicochemical properties of the compound, including its molecular structure and spectroscopic characteristics.

Explore the applications of this compound in contemporary chemical research, with a particular focus on its role in the formation of metal complexes and its luminescent properties.

By adhering to this structured approach, this article will serve as an authoritative resource for researchers and students interested in the specific chemistry of this compound.

Chemical Profile of this compound

PropertyValue
CAS Number 15759-12-3
Molecular Formula C15H11NS
Molecular Weight 237.32 g/mol
IUPAC Name This compound
Synonyms 2-phenyl-8-mercaptochinolin, 8-Quinolinethiol, 2-phenyl-

Data sourced from guidechem.com

Synthesis and Reactions

The synthesis of quinoline derivatives is a well-established area of organic chemistry. One common method for preparing the 2-phenylquinoline (B181262) core structure involves the reaction of appropriate precursors, followed by functionalization to introduce the thiol group at the 8-position. researchgate.net For instance, the synthesis of related quinoline-thiol compounds has been achieved through multi-step sequences starting from 2-phenylquinoline-4-carboxylic acid. nih.gov This involves esterification, hydrazinolysis, and subsequent cyclization to form an oxadiazole-thiol derivative. nih.gov Another approach involves the deoxygenative C–H/C–S functionalization of quinoline N-oxides with thiourea (B124793) to yield quinoline-2-thiones, which can be precursors to other organosulfur quinolines. acs.org

Research Applications

The unique structure of this compound, featuring a chelating N,S-donor set, makes it an excellent ligand for forming complexes with various metal ions. These metal complexes are a primary focus of research due to their interesting photophysical and electrochemical properties.

Metal Complexes and Luminescence

This compound and its derivatives are known to form stable complexes with transition metals such as platinum(II) and iridium(III). acs.orgacs.org These complexes often exhibit strong luminescence, making them promising candidates for applications in organic light-emitting diodes (OLEDs) and as phosphorescent probes. acs.orgnih.gov The luminescent properties, including the emission color and quantum yield, can be fine-tuned by modifying the substituents on the phenyl or quinoline rings. nih.gov For example, the introduction of electron-donating or electron-withdrawing groups can significantly alter the electronic structure of the complex, thereby influencing its emission characteristics. nih.gov Cyclometalated platinum(II) complexes with quinoline-8-thiol have been shown to exhibit deep-red luminescence and efficient singlet oxygen generation. acs.orgacs.org

Interactive Data Table of Related Compounds

Compound NameCAS NumberMolecular FormulaApplication/Research Area
2-Phenylquinoline612-96-4C15H11NPrecursor in synthesis, organic electronics
8-Hydroxyquinoline (B1678124)148-24-3C9H7NOAnalytical reagent, medicinal chemistry
2-Quinolinethiol2637-37-8C9H7NSLigand in coordination chemistry
2-Chloro-3-phenylquinolineNot AvailableC15H10ClNIntermediate in organic synthesis

Data compiled from various sources including guidechem.comereztech.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11NS B12903225 2-Phenylquinoline-8-thiol CAS No. 15759-12-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15759-12-3

Molecular Formula

C15H11NS

Molecular Weight

237.32 g/mol

IUPAC Name

2-phenylquinoline-8-thiol

InChI

InChI=1S/C15H11NS/c17-14-8-4-7-12-9-10-13(16-15(12)14)11-5-2-1-3-6-11/h1-10,17H

InChI Key

JFEMPPJKKBHYRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3S)C=C2

Origin of Product

United States

Synthetic Methodologies for 2 Phenylquinoline 8 Thiol and Its Functional Analogues

Strategies for the Construction of the 2-Phenylquinoline (B181262) Skeleton

The formation of the 2-phenylquinoline framework is achievable through various synthetic routes, including well-established cyclization reactions and modern palladium-catalyzed methods.

Cyclization and annulation reactions are cornerstone strategies for constructing the quinoline (B57606) ring system. These methods typically involve the condensation of an aniline (B41778) derivative with a carbonyl compound, followed by cyclodehydration.

Several classical named reactions provide access to the quinoline core, including the Combes, Doebner-von Miller, and Skraup syntheses, which generally require harsh reaction conditions. rsc.org The Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is one of the most direct methods. nih.gov This reaction can be catalyzed by acids, bases, or performed under thermal conditions. nih.gov

More contemporary methods offer milder reaction conditions and greater functional group tolerance. For instance, the electrophilic cyclization of N-(2-alkynyl)anilines using reagents like iodine monochloride (ICl) or iodine (I₂) can produce substituted quinolines under mild conditions. researchgate.net Another approach is the reductive cyclization of nitrochalcones, which can be achieved using various reducing agents and catalysts. epo.org Gold-catalyzed [4+2] annulation reactions of 2-ethynylanilines with ynamides have also emerged as a highly regioselective and atom-economical route to 2-substituted quinolines. acs.org

Table 1: Selected Cyclization and Annulation Reactions for 2-Phenylquinoline Synthesis

Reaction Name/Type Reactants Catalyst/Reagent Key Features
Friedländer Annulation 2-Aminoaryl ketone/aldehyde, Carbonyl compound with α-methylene group Acid or Base (e.g., H₂SO₄, KOH) Direct, straightforward synthesis; can require harsh conditions. nih.gov
Electrophilic Cyclization N-(2-Alkynyl)aniline I₂, ICl Mild reaction conditions, good yields for various substituted products. researchgate.net
Reductive Cyclization Nitrochalcone Reducing agents (e.g., SnCl₂, In), Pd/C One-pot reduction and cyclization. epo.org
Gold-Catalyzed [4+2] Annulation 2-Ethynylaniline, Ynamide PPh₃AuCl/AgNTf₂ High regioselectivity, atom-economical, broad functional group tolerance. acs.org
Cyclodehydration N-vinyl-aniline derived amide Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), 2-Chloropyridine Mild conditions, high efficiency (99% yield reported for 2-phenylquinoline). uliege.be

Palladium catalysis offers powerful and versatile methods for forming the C-C bonds necessary to construct the 2-phenylquinoline skeleton. These reactions often exhibit high efficiency and selectivity.

One prominent strategy involves the palladium-catalyzed cyclization of 2-aminobenzyl alcohol with acetophenone. Using a Pd/C catalyst in the presence of a base like potassium hydroxide (B78521) (KOH), this reaction proceeds to afford 2-phenylquinoline in good yields. google.com A proposed mechanism involves the initial oxidation of the alcohol to an aldehyde, followed by condensation and cyclization. google.com

Another sophisticated approach is the denitrogenative palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines. researchgate.net This method allows for the synthesis of various 2-arylquinolines, with catalysts like palladium(II) chloride (PdCl₂) showing high reactivity. researchgate.net Additionally, direct C-H activation and arylation of the quinoline ring itself represents a modern approach. For example, the C2-arylation of quinolines with aryl bromides can be achieved using a Pd(dppf)Cl₂ catalyst. rsc.org

Table 2: Palladium-Catalyzed Reactions for 2-Phenylquinoline Synthesis

Reaction Type Reactants Catalyst System Key Features
Cyclization of Alcohol and Ketone 2-Aminobenzyl alcohol, Acetophenone 5% Pd/C, KOH Alternative to classical Friedländer synthesis, proceeds via hydrogen transfer. google.com
Cascade Reaction o-Aminocinnamonitrile, Phenylhydrazine PdCl₂, Ligand (e.g., 2,2′-bipyridine) Denitrogenative cascade process, good yields. researchgate.net
Direct C-H Arylation Quinoline, Aryl bromide Pd(dppf)Cl₂ Functionalizes a pre-formed quinoline ring at the C-2 position. rsc.org

Introduction of the Thiol Group at the C-8 Position

Once the 2-phenylquinoline core is assembled, the next critical step is the regioselective introduction of the thiol (-SH) group at the C-8 position. This can be accomplished through several distinct synthetic pathways.

Direct C-H thiolation is an attractive strategy due to its atom economy, as it avoids the need for pre-functionalized starting materials. However, achieving regioselectivity, particularly at the C-8 position of the quinoline ring, remains a significant challenge. While methods for direct thiolation of quinolines have been developed, they often favor other positions, such as C-3, through strategies like N-arylmethyl activation. Current time information in Bangalore, IN.

Functionalization at the C-8 position of quinolines has been achieved through C-H activation by using the N-oxide of the quinoline as a directing group. This strategy has been successfully applied for C-8 iodination and amidation using rhodium and iridium catalysts, respectively. Although direct C-8 thiolation via this specific N-oxide-directed route is not prominently documented, the principle demonstrates that the C-8 position is accessible for functionalization. Further development in this area may yield a direct C-H thiolation method for the 8-position.

A more common and reliable approach involves the conversion of a pre-existing functional group at the C-8 position into a thiol.

From an 8-Halo-2-phenylquinoline: The C-8 halogen atom can be displaced by a sulfur nucleophile. For instance, reacting 8-chloro-2-phenylquinoline (B3022105) or 8-bromo-2-phenylquinoline (B1376883) with a sulfur source like sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis can yield the desired thiol. This nucleophilic aromatic substitution is a standard method for introducing sulfur functionalities onto aromatic rings. The reaction of 4-chloro-8-tosyloxyquinoline with various sulfur nucleophiles has been shown to effectively substitute the chlorine at the C-4 position, demonstrating the viability of this type of transformation on the quinoline scaffold. researchgate.net

From an 8-Hydroxy-2-phenylquinoline: The conversion of a hydroxyl group to a thiol is a well-established transformation. A powerful method for this is the Newman-Kwart rearrangement . wikipedia.orgorganic-chemistry.org This two-step process involves:

Conversion of the 8-hydroxy-2-phenylquinoline into an O-aryl thiocarbamate by reacting it with a thiocarbamoyl chloride (e.g., N,N-dimethylthiocarbamoyl chloride) in the presence of a base. wikipedia.org

Heating the resulting O-aryl thiocarbamate, which induces an intramolecular rearrangement where the aryl group migrates from the oxygen to the sulfur atom, forming a thermodynamically more stable S-aryl thiocarbamate. organic-chemistry.org This rearrangement often requires high temperatures (200-300 °C), although photoredox catalysis can facilitate the reaction at ambient temperatures. wikipedia.orgnih.gov

Hydrolysis of the S-aryl thiocarbamate with a base (e.g., KOH) or reduction with a reagent like lithium aluminum hydride (LiAlH₄) yields the final 2-phenylquinoline-8-thiol. organic-chemistry.org

Multi-step syntheses starting from readily available precursors provide another robust route to this compound.

From 8-Amino-2-phenylquinoline: A classic route involves the diazotization of 8-amino-2-phenylquinoline. The starting amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate can then be reacted with a sulfur-containing reagent. For example, reaction with potassium ethyl xanthate followed by hydrolysis, or direct reaction with thiourea, can effectively introduce the thiol group at the C-8 position. google.com

From 2-Phenylquinoline-8-sulfonic acid: Another viable pathway begins with the sulfonation of 2-phenylquinoline to produce 2-phenylquinoline-8-sulfonic acid. The resulting sulfonic acid or its corresponding sulfonyl chloride (formed by reaction with a chlorinating agent like thionyl chloride) can then be reduced to the desired thiol. google.com Various reducing agents can be employed for this transformation, such as zinc dust in an acidic medium or more specialized reagents like triphenylphosphine. The direct reduction of aryl sulfonic acids to thiols can also be achieved using systems like a rhodium carbonyl catalyst under carbon monoxide pressure. google.com

Derivatization and Chemical Modifications of this compound

This compound is a versatile heterocyclic scaffold whose chemical reactivity is dominated by three primary sites: the nucleophilic thiol group, the electron-rich phenyl ring, and the quinoline core. The strategic modification of these sites allows for the synthesis of a diverse library of functional analogues with tailored properties. The following sections detail the principal chemical transformations applied to this compound, focusing on reactions at the sulfur atom and the aromatic systems.

S-Alkylation and S-Arylation Reactions of the Thiol Moiety

The thiol (-SH) group of this compound exhibits significant nucleophilic character, particularly upon deprotonation to its corresponding thiolate anion. This reactivity is extensively exploited for the formation of carbon-sulfur bonds through S-alkylation and S-arylation reactions, yielding stable thioether derivatives.

S-Alkylation: This class of reaction typically proceeds via an SN2 mechanism. The thiol is first treated with a suitable base (e.g., sodium hydride, potassium carbonate, sodium ethoxide) in an aprotic polar solvent like N,N-dimethylformamide (DMF) or acetone (B3395972) to generate the highly nucleophilic thiolate. Subsequent addition of an alkylating agent, such as an alkyl halide or tosylate, results in the displacement of the leaving group and the formation of the corresponding thioether. The reaction is generally high-yielding and tolerates a wide range of alkyl groups, including simple alkyls (methyl, ethyl), benzyl, and functionalized alkyl chains .

S-Arylation: The formation of diaryl thioethers from this compound is more challenging than S-alkylation and typically requires metal-catalyzed cross-coupling conditions. The Ullmann condensation, using a copper(I) catalyst (e.g., CuI) in a high-boiling polar solvent like DMF or pyridine (B92270), is a classic method for coupling the thiolate with an activated aryl halide . More contemporary methods may employ palladium- or nickel-based catalytic systems, which can operate under milder conditions and with a broader substrate scope, including less-activated aryl chlorides and bromides.

The table below summarizes representative S-alkylation and S-arylation reactions.

ReactantConditions (Base/Catalyst, Solvent)Product NameReaction Type
Methyl Iodide (CH₃I)Potassium Carbonate (K₂CO₃), Acetone8-(methylthio)-2-phenylquinolineS-Alkylation
Benzyl Bromide (BnBr)Sodium Hydride (NaH), DMF8-(benzylthio)-2-phenylquinolineS-Alkylation
1-Bromo-4-fluorobenzeneCopper(I) Iodide (CuI), Potassium Carbonate, DMF, 140 °C8-((4-fluorophenyl)thio)-2-phenylquinolineS-Arylation (Ullmann)
Ethyl BromoacetateSodium Ethoxide (NaOEt), EthanolEthyl 2-((2-phenylquinolin-8-yl)thio)acetateS-Alkylation

Oxidative Transformations of the Thiol Functionality

The sulfur atom in the thiol group exists in its lowest stable oxidation state (-2) and is readily susceptible to oxidation. The nature of the final product is highly dependent on the choice of oxidizing agent and the reaction conditions.

Disulfide Formation: Mild oxidation of this compound leads to the formation of the corresponding disulfide, bis(2-phenylquinolin-8-yl) disulfide. This transformation involves the coupling of two thiol molecules with the formation of a sulfur-sulfur bond. Common reagents used to effect this conversion include atmospheric oxygen (often catalyzed by a base), iodine (I₂), hydrogen peroxide (H₂O₂), or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures . This reaction is often reversible under reducing conditions.

Sulfonic Acid Formation: The use of strong oxidizing agents can fully oxidize the thiol group to a sulfonic acid (-SO₃H). Reagents such as potassium permanganate (B83412) (KMnO₄), excess hydrogen peroxide in the presence of a catalyst (e.g., a tungsten salt), or nitric acid can achieve this transformation. The resulting 2-phenylquinoline-8-sulfonic acid is a highly polar, water-soluble compound with markedly different chemical properties from the parent thiol. Intermediate oxidation states, such as the sulfinic acid (-SO₂H), are also possible but can be challenging to isolate as they are often readily oxidized further to the sulfonic acid .

The table below outlines key oxidative transformations.

Oxidizing AgentConditionsResulting Functional GroupProduct Name
Iodine (I₂)Ethanol, Room TemperatureDisulfide (-S-S-)bis(2-phenylquinolin-8-yl) disulfide
Air (O₂)Aqueous NaOH, CatalystDisulfide (-S-S-)bis(2-phenylquinolin-8-yl) disulfide
Hydrogen Peroxide (H₂O₂) (excess)Acetic Acid, HeatSulfonic Acid (-SO₃H)2-Phenylquinoline-8-sulfonic acid
Potassium Permanganate (KMnO₄)Aqueous base, then acidificationSulfonic Acid (-SO₃H)2-Phenylquinoline-8-sulfonic acid

Modifications to the Phenyl and Quinoline Moieties

Beyond the thiol group, the aromatic rings of this compound can be functionalized, primarily through electrophilic aromatic substitution (EAS). A critical consideration for these reactions is the sensitivity of the thiol group to the often-oxidizing or acidic conditions required for EAS. Therefore, it is standard synthetic practice to first protect the thiol, typically as a stable thioether (e.g., S-methyl or S-benzyl derivative), perform the ring modification, and subsequently deprotect the thiol if required.

Quinoline Ring Substitution: The quinoline ring system is deactivated towards electrophilic attack compared to benzene (B151609) due to the electron-withdrawing effect of the ring nitrogen. Electrophilic substitution, such as nitration (HNO₃/H₂SO₄) or halogenation, preferentially occurs on the benzenoid portion of the quinoline core. The primary sites of substitution are positions 5 and 7, as they are para and ortho, respectively, to the fused ring junction and are least influenced by the deactivating effect of the pyridine ring nitrogen .

Phenyl Ring Substitution: The pendant phenyl group at the C2 position is also amenable to EAS. Substitution on this ring is governed by standard directing group effects. For instance, nitration would be expected to yield a mixture of ortho-, meta-, and para-substituted products, with the para-substituted isomer, 2-(4-nitrophenyl)quinoline-8-thiol, often being the major product due to steric hindrance at the ortho positions. The specific regiochemical outcome can be influenced by the reaction conditions and the nature of the protecting group on the thiol.

Coordination Chemistry and Metallosupramolecular Systems of 2 Phenylquinoline 8 Thiol

Ligand Design Principles and Coordination Modes

The design of 2-Phenylquinoline-8-thiol as a ligand is predicated on the strategic placement of donor atoms that facilitate strong and specific interactions with metal centers. This design leads to predictable coordination behaviors and the formation of well-defined complex structures.

This compound functions as a bidentate chelating agent, primarily through the coordination of the heterocyclic nitrogen atom of the quinoline (B57606) ring and the sulfur atom of the deprotonated thiol group (thiolate). The nitrogen atom acts as a Lewis base, donating its lone pair of electrons to a metal ion. The thiol group, upon deprotonation to form a thiolate anion, becomes a potent soft donor, readily coordinating with transition metals. wikipedia.org This dual-donor capability allows for the formation of a stable five-membered chelate ring with a coordinated metal ion, a common and favored arrangement in coordination chemistry. The combination of a borderline nitrogen donor and a soft sulfur donor makes this ligand particularly suitable for coordinating with a range of transition metals.

The electronic properties of the nitrogen and sulfur donor atoms in this compound contribute to its versatility in coordinating with a wide array of transition metal ions. wikipedia.org Thiolate ligands are classified as soft Lewis bases and therefore exhibit strong coordination to soft Lewis acidic metal centers. wikipedia.org The quinoline nitrogen, being a heterocyclic amine, is a borderline donor, allowing for effective coordination with both hard and soft metal ions. This combination enables this compound to form stable complexes with transition metals from different groups of the periodic table, including but not limited to cobalt(II), and zinc(II). rsc.org The specific coordination geometry and the stability of the resulting complexes are influenced by factors such as the nature of the metal ion, its oxidation state, and the reaction conditions.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound is typically achieved through straightforward solution-phase reactions, and their structures are elucidated using single-crystal X-ray diffraction.

Metal complexes of this compound are commonly synthesized by reacting the ligand with a suitable metal salt in a solution. The choice of solvent is crucial and depends on the solubility of both the ligand and the metal salt. The reaction is often carried out at room temperature or with gentle heating to facilitate the complexation process. The deprotonation of the thiol group is a key step in the formation of the metal-thiolate bond and can be promoted by the basicity of the solvent or the addition of a weak base. The stoichiometry of the reactants can be controlled to favor the formation of complexes with a specific metal-to-ligand ratio.

Metal IonTypical ReactantsReaction Conditions
Co(II)Cobalt(II) thiocyanate (B1210189), this compoundRoom temperature, suitable solvent
Zn(II)Zinc(II) thiocyanate, this compoundRoom temperature, suitable solvent

This table is illustrative and based on general synthetic methods for similar complexes. rsc.org

Complex FeatureMethod of DeterminationInformation Obtained
Molecular StructureSingle-Crystal X-ray DiffractionBond lengths, bond angles, coordination geometry
Crystal PackingSingle-Crystal X-ray DiffractionIntermolecular interactions, unit cell parameters
IsomorphismX-ray DiffractionComparison of crystal structures of different metal complexes

This table is based on common practices in crystallographic studies of coordination compounds. rsc.org

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry, UV-Vis Spectroscopy)

The structural characterization of this compound and its metal complexes is critically dependent on a suite of advanced spectroscopic techniques. Each method provides unique insights into the molecule's connectivity, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for determining the molecular structure in solution. In ¹H NMR spectra of quinoline derivatives, aromatic protons typically appear in the downfield region. mdpi.com For the 2-phenylquinoline (B181262) core, complex multiplets are expected between 7.0 and 9.0 ppm. rsc.orgchemicalbook.com The proton of the thiol (-SH) group is also characteristic, though its chemical shift can vary depending on solvent and concentration. In related thiol compounds, this signal can be a broad singlet. rsc.org ¹³C NMR spectroscopy complements this by providing information on the carbon skeleton, with aromatic carbons resonating in the 110-160 ppm range. rsc.org

Infrared (IR) Spectroscopy is employed to identify specific functional groups. The S-H stretching vibration of the thiol group is a key diagnostic peak, typically appearing as a weak band in the region of 2550-2600 cm⁻¹. mdpi.comresearchgate.net The presence of the quinoline ring is confirmed by C=N and aromatic C=C stretching vibrations. nist.govmdpi.com Upon coordination to a metal ion, shifts in the vibrational frequencies of the C=N and C-S bonds can provide evidence of ligand binding.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak would confirm its mass. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. rsc.org The fragmentation pattern often involves the stable quinoline ring system. nih.govnist.govresearchgate.net In studies of metal complexes, ESI-MS is particularly useful for identifying the stoichiometry and stability of species in solution. mdpi.comnih.gov

UV-Vis Spectroscopy reveals information about the electronic transitions within the molecule. The spectrum of quinoline derivatives is characterized by absorptions in the UV region arising from π-π* transitions within the aromatic system. researchgate.netnih.gov The introduction of the thiol and phenyl groups modifies these transitions. Coordination to a metal center typically leads to the appearance of new absorption bands, such as ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands, often causing a bathochromic (red) shift in the absorption maxima. researchgate.netresearchgate.net

Spectroscopic TechniqueKey FeatureTypical Range / ValueInformation Provided
¹H NMRAromatic Protons7.0 - 9.0 ppmElucidation of the aromatic ring structure. rsc.org
¹H NMRThiol Proton (S-H)Variable (e.g., 3.5 ppm)Presence of the thiol functional group. rsc.org
¹³C NMRAromatic Carbons110 - 160 ppmConfirmation of the carbon framework. rsc.org
IR SpectroscopyS-H Stretch2550 - 2600 cm⁻¹ (weak)Identification of the thiol group. mdpi.comresearchgate.net
IR SpectroscopyC=N Stretch~1620 cm⁻¹Presence of the quinoline ring system. researchgate.net
Mass Spectrometry (EI)Molecular Ion Peak (M⁺)Corresponds to MWConfirmation of molecular weight. nist.gov
UV-Vis Spectroscopyπ-π* Transitions230 - 320 nmElectronic structure of the aromatic system. researchgate.netnih.gov
UV-Vis SpectroscopyCharge Transfer Bands> 350 nmEvidence of metal-ligand coordination. researchgate.net

Formation of Supramolecular Coordination Architectures

Self-Assembly Processes Driven by Non-Covalent Interactions

The formation of complex, ordered supramolecular structures from this compound and metal ions is a spontaneous process known as self-assembly. This process is governed by a delicate balance of non-covalent interactions. rsc.org The extensive aromatic surfaces of the quinoline and phenyl rings are prime candidates for π-π stacking interactions, where parallel arrangement of the rings leads to attractive forces that stabilize the resulting architecture. nih.govmdpi.com

Multi-Component Supramolecular Assemblies Incorporating this compound

Beyond simple metal-ligand systems, this compound can act as a building block in more intricate multi-component assemblies. These systems involve the self-organization of two or more distinct components, such as different metal ions, ancillary ligands, or counter-ions, into a single, discrete supramolecular structure. mdpi.com For instance, a primary metal-ligand complex can be formed, which then interacts with a second metal complex or an organic molecule through non-covalent forces to create a larger, functional assembly. mdpi.com

A strategy for creating such systems involves first forming a coordination complex that acts as a "supramolecular synthon." This pre-formed unit then associates with other components. An example could involve the coordination of this compound to a platinum(II) center, which then self-assembles with a coordination anion, like [Zn(oxalate)₃]⁴⁻, driven by electrostatic and π-π interactions to form a ternary supramolecular structure. mdpi.com This approach allows for a modular and hierarchical construction of highly complex and potentially functional architectures.

Directed Self-Assembly for Controlled Architectures

Directed self-assembly refers to the use of external stimuli or pre-programmed information within the molecular components to guide the assembly process towards a specific, desired architecture, rather than allowing it to proceed to the most thermodynamically stable product. nih.gov This strategy offers a higher degree of control over the final structure and its properties.

For systems involving this compound, directed assembly can be achieved by several means. The choice of metal ion with its specific coordination geometry (e.g., tetrahedral, square planar, octahedral) acts as a primary directing factor. The use of ancillary ligands with defined shapes and functionalities can block certain coordination sites and direct the growth of the assembly in a particular dimension. Furthermore, external factors such as solvent polarity, temperature, and the sequence of reagent addition can influence the kinetic pathways of assembly, allowing for the selective formation of one desired structure over other possibilities. nih.gov This level of control is essential for designing supramolecular materials with tailored functions.

Architecture TypeDriving Non-Covalent InteractionsDescriptionPotential Example System
1D Chainsπ-π Stacking, Hydrogen BondingLinear extension of monomeric units into a one-dimensional polymer. mdpi.comAlternating metal ions and this compound ligands.
2D Layers/Sheetsπ-π Stacking, C-H···π InteractionsPlanar arrays formed by the extension of coordination units in two dimensions. mdpi.comComplexes linked via extensive aromatic interactions.
3D Frameworksπ-π Stacking, C-H···π, Halogen BondingExtended, porous, or interpenetrated networks built from coordination complexes. mdpi.comnih.govRigid metal-ligand nodes connected in three dimensions.
Discrete Dimers/Oligomersπ-π StackingSmall, well-defined assemblies of a few molecular units. mdpi.comTwo metal-ligand complexes held together face-to-face.
Multi-Component CagesElectrostatic, C-H···π InteractionsHost-guest systems where one complex encapsulates another species. mdpi.commdpi.comA cationic complex associating with an anionic coordination complex.

Catalytic Applications of 2 Phenylquinoline 8 Thiolate Complexes

Role as Ligands in Transition Metal-Catalyzed Reactions

The 2-phenylquinoline-8-thiolate ligand serves as a robust platform for supporting transition metal centers, enabling a diverse array of catalytic reactions. The interplay between the quinoline (B57606) ring and the thiolate donor modulates the electronic environment of the metal center, which is crucial for its catalytic performance.

Complexes of 2-phenylquinoline-8-thiolate and its derivatives are effective in catalyzing the formation of carbon-sulfur (C-S) bonds, a critical transformation in the synthesis of pharmaceuticals and organic materials. For instance, copper complexes incorporating quinoline moieties have been utilized in the thiocyanation of organic substrates. A general protocol for the synthesis of C5-quinoline-substituted thiocyanates employs potassium thiocyanate (B1210189) (KSCN) as the thiocyanating agent in the presence of a catalytic amount of a copper salt like cuprous chloride (CuCl) and an oxidant such as potassium persulfate (K₂S₂O₈) mdpi.com. The quinoline ligand in these systems is crucial for stabilizing the copper catalyst and facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.

Furthermore, nickel-based catalytic systems have been developed for desulfurative cross-coupling reactions, which allow for the formation of C-C bonds from thiol derivatives. researchgate.net These metallaphotoredox processes merge photoredox and transition-metal catalysis to couple thiol derivatives with aryl bromides, providing access to unsymmetrical diarylmethane molecules under mild conditions. researchgate.net While not explicitly detailing the 2-phenylquinoline-8-thiolate ligand, these studies highlight the potential of its metal complexes in related cross-coupling transformations. The stability and electronic tunability offered by the 2-phenylquinoline-8-thiolate ligand make it a promising candidate for enhancing the efficiency and scope of such reactions.

Table 1: Examples of Catalytic Systems for C-S and Cross-Coupling Reactions

Catalyst/System Reactants Product Type Reference
CuCl / K₂S₂O₈ Quinoline Substrate, KSCN C5-quinoline-substituted thiocyanate mdpi.com

The metal-thiolate bond is redox-active and can play a central role in catalytic cycles that involve changes in the metal's oxidation state. Research on cobalt complexes has provided significant insight into the redox interconversion between metal-thiolate and metal-disulfide species. universiteitleiden.nlresearchgate.net The formation of stable Co(III)-thiolate complexes from Co(II)-disulfide precursors has been demonstrated using the closely related anionic ligand 8-quinolinolate. nih.gov

Beyond C-S bond formation and redox catalysis, complexes featuring the quinoline-thiolate scaffold are being explored for a wider range of organic transformations. The versatility of the ligand allows for its application in various coupling reactions. For example, palladium complexes with thiosemicarbazone ligands containing quinolin-8-olate as a supporting ligand have been investigated as catalysts for Suzuki-Miyaura cross-coupling reactions. mdpi.com This suggests that palladium complexes of 2-phenylquinoline-8-thiolate could also be effective catalysts for C-C bond-forming reactions, such as Suzuki, Heck, and Sonogashira couplings, which are cornerstones of modern organic synthesis. mdpi.com The robust coordination of the 2-phenylquinoline-8-thiolate ligand can stabilize the palladium center throughout the catalytic cycle, preventing catalyst decomposition and promoting high turnover numbers.

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of a catalytic reaction is paramount for optimizing reaction conditions and designing more efficient catalysts. Studies on catalysis by 2-phenylquinoline-8-thiolate complexes and related systems have focused on identifying the active species and characterizing the reaction intermediates.

In many catalytic systems, the complex introduced into the reaction mixture is a pre-catalyst that is converted into the active catalytic species under the reaction conditions. For instance, studies on dinuclear N-heterocyclic gold complexes with bridging thiolate ligands have shown that these pre-catalysts can slowly release the active mononuclear catalytic species, [Au(NHC)]⁺, into the solution. researchgate.net This controlled release maintains a low concentration of the active catalyst, which can help to prevent side reactions and catalyst decomposition. researchgate.net

Similarly, in cross-coupling reactions catalyzed by cyclometallated Pd(II) complexes, it is now generally accepted that the catalytic cycle proceeds via the reduction of the Pd(II) pre-catalyst to a Pd(0) species, which is the true active catalyst. mdpi.com For reactions involving 2-phenylquinoline-8-thiolate complexes, it is crucial to determine whether the intact complex is the active species or if ligand dissociation or transformation occurs to generate a more reactive catalytic intermediate.

The elucidation of catalytic mechanisms often involves the characterization of key intermediates. A combination of experimental techniques and computational modeling is typically employed for this purpose. Density Functional Theory (DFT) computations have been used to investigate the stability of metal-thiolate complexes and to map out potential reaction pathways. For example, DFT calculations on cobalt-thiolate compounds stabilized by 8-quinolinolate have shown that the orientation of the quinolinolate ligand relative to the thiolate sulfur atom significantly impacts the stability of the complex. nih.gov Specifically, the structure benefits from greater electrostatic attraction when the oxygen atom of the quinolinolate ligand is positioned trans to the sulfur atom. nih.gov

Such computational insights, combined with spectroscopic and crystallographic characterization of isolated intermediates, provide a detailed picture of the catalytic cycle. This knowledge allows for the rational design of new 2-phenylquinoline-8-thiolate ligands with modified steric and electronic properties to enhance catalytic activity and selectivity for specific organic transformations.

Analytical Chemistry Applications of 2 Phenylquinoline 8 Thiol

Development of Chemodosimeters and Fluorescent Probes

Chemodosimeters and fluorescent probes are designed to signal the presence of specific chemical species through a detectable change, often in their optical properties. Derivatives of quinoline-thiol are explored for these applications due to their coordinative and redox-active nature, which allows for interaction with a range of analytes. researchgate.net

Selective Recognition of Metal Ions and Small Molecules

The thiol group in 2-Phenylquinoline-8-thiol and its derivatives serves as a selective chelator for various metal ions. This interaction often leads to a change in the fluorescence of the molecule, making it a useful indicator. For instance, alkylated quinoline-2-thiol (B7765226) derivatives have been shown to experience a reduction in fluorescence upon exposure to metal ions like Hg²⁺, Ag⁺, and Cu²⁺. researchgate.net This quenching effect is often attributed to photoinduced electron transfer (PET) facilitated by the sulfur atom. researchgate.net

Beyond metal ions, these compounds can be engineered to detect small molecules. For example, some quinoline-thiol derivatives have been developed as fluorescent probes for reactive nitrogen species like nitroxyl (B88944) (HNO). researchgate.net The interaction with the target molecule triggers a specific chemical reaction that alters the fluorophore's properties, leading to a detectable signal. The design of such probes often involves modifying the quinoline (B57606) structure to enhance selectivity and sensitivity towards the target analyte.

Examples of Analytes Detected by Quinoline-Thiol Derivatives
Analyte CategorySpecific ExamplesDetection Principle
Metal IonsHg²⁺, Ag⁺, Cu²⁺Fluorescence quenching via PET researchgate.net
Small MoleculesNitroxyl (HNO)Fluorescence enhancement researchgate.net

Ratiometric and Turn-On/Off Sensing Mechanisms

To improve the accuracy and reliability of fluorescent probes, ratiometric and turn-on/off sensing mechanisms are often employed. These strategies provide a more robust signal that is less susceptible to fluctuations in environmental conditions or probe concentration. nih.gov

Turn-On/Off Sensing: In a "turn-off" mechanism, the probe is initially fluorescent, and the presence of the analyte quenches this fluorescence. This is observed in the detection of certain metal ions by quinoline-thiol derivatives, where the interaction leads to a decrease in fluorescence intensity. researchgate.net Conversely, a "turn-on" mechanism involves a probe that is initially non-fluorescent or weakly fluorescent, and fluorescence is significantly enhanced upon binding to the target. This approach has been utilized for the detection of species like HNO, where the reaction with the probe "turns on" its fluorescence. researchgate.net

Ratiometric Sensing: Ratiometric probes are designed to have two distinct emission wavelengths. nih.govnih.gov The binding of an analyte causes a shift in the emission spectrum, leading to a change in the ratio of the fluorescence intensities at these two wavelengths. nih.gov This self-calibrating method can provide more precise quantification of the analyte, as the ratio is independent of the probe concentration and excitation intensity. nih.gov For example, a sensor for mercury (II) was developed that provides a ratiometric response by comparing the emission intensities at two different wavelengths upon analyte binding. nih.govfigshare.com While specific examples involving this compound are not detailed in the provided search results, the general principles of ratiometric sensing are widely applied in the design of advanced fluorescent probes. nih.gov

Sensing Mechanisms of Fluorescent Probes
MechanismDescriptionAdvantage
Turn-OffFluorescence is quenched upon analyte binding. researchgate.netSimple and direct detection.
Turn-OnFluorescence is enhanced upon analyte binding. researchgate.netHigh signal-to-background ratio.
RatiometricChanges in the ratio of emission intensities at two wavelengths are measured. nih.govnih.govBuilt-in self-calibration, leading to higher accuracy. nih.gov

Application in Chromatographic Separation and Extraction Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. nih.gov The choice of stationary and mobile phases is crucial for effective separation. While the direct application of this compound in chromatographic techniques is not extensively detailed in the search results, its properties as a chelating agent suggest potential utility in specialized separation and extraction methods.

For instance, chelating agents are often employed in liquid-liquid extraction to selectively move metal ions from an aqueous phase to an organic phase. nih.gov A molecule like this compound, with its ability to form complexes with metal ions, could theoretically be used in such extraction processes to isolate specific metals from a complex matrix prior to analysis by techniques like High-Performance Liquid Chromatography (HPLC). mdpi.com HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. mdpi.comdocumentsdelivered.com

Furthermore, the compound could potentially be immobilized onto a solid support to create a stationary phase for affinity chromatography. In this scenario, the this compound moiety would act as a ligand to selectively bind and retain target metal ions from a solution passed through the column, allowing for their separation from other components in the mixture.

Integration of 2 Phenylquinoline 8 Thiol in Advanced Materials Science

Design and Fabrication of Optoelectronic Materials

The intrinsic electronic and photophysical properties of the 2-phenylquinoline (B181262) scaffold make it a valuable component in the design of materials for optoelectronic applications. These materials are engineered to interact with light, serving as active components in devices that emit, detect, or modulate photons.

Ligands for Light-Emitting Complexes in OLED Applications

The 2-phenylquinoline (pq) moiety is a well-established cyclometalating ligand for heavy metal ions, particularly iridium(III), in the fabrication of phosphorescent organic light-emitting diodes (OLEDs). When 2-phenylquinoline acts as a ligand, it forms highly stable and luminescent complexes. researchgate.netnih.govnih.gov The resulting metal complexes, such as bis-cyclometalated iridium(III) compounds, are known for their high quantum yields and tunable emission colors. nih.govacs.org

In the context of 2-Phenylquinoline-8-thiol, the molecule can function as a bidentate ligand, coordinating to a metal center through both the nitrogen of the quinoline (B57606) ring and the sulfur of the thiol group. This coordination geometry influences the electronic structure of the resulting complex, particularly the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The thiol group, acting as a sulfur donor, can modify the metal-ligand charge transfer (MLCT) states, which are crucial for phosphorescence. nih.gov By carefully selecting ancillary ligands to pair with this compound, the emission color and efficiency of the complex can be precisely tuned for specific OLED applications, ranging from displays to solid-state lighting.

Table 1: Photophysical Properties of Iridium(III) Complexes with 2-Phenylquinoline (pq) Derivatives This table presents data for related 2-phenylquinoline complexes to illustrate the typical performance characteristics.

ComplexEmission Peak (nm)Photoluminescence Quantum Yield (ΦPL)Application/Key Feature
Ir(pq)2(acac)5950.11Orange-red emitter for OLEDs
Ir(pq)2(bpy-NH2)6030.083Luminescent biological labeling
Ir(pq)2(phen-ITC)6050.078Reactive probe for bioconjugation

Photoactive Systems and Photophysical Processes

The photophysical behavior of this compound and its metal complexes is governed by the interplay of electronic transitions within the molecule. Upon photoexcitation, these systems can undergo several processes, including absorption, fluorescence, phosphorescence, and energy transfer. The 2-phenylquinoline core possesses π-π* transitions, while coordination to a metal introduces MLCT transitions. nih.gov

The emission from iridium(III) complexes containing 2-phenylquinoline ligands is typically phosphorescence originating from a triplet MLCT excited state. nih.govnih.gov These triplet states have longer lifetimes compared to singlet states, which allows for efficient harvesting of both singlet and triplet excitons in OLEDs, leading to high internal quantum efficiencies. Research on related bis-cyclometalated iridium(III) complexes has shown that modifications to the quinoline ligand can significantly alter the emission energy and photoluminescence quantum yield. acs.org The introduction of the 8-thiol group is expected to influence these properties by altering the electron density on the ligand and the spin-orbit coupling of the complex, providing a mechanism to fine-tune the material's photophysical response.

Engineering of Hybrid and Composite Materials

The development of advanced materials often involves creating hybrid or composite systems where different components are combined to achieve synergistic properties. This compound is well-suited for this purpose, offering both optical functionality and a chemical handle for integration.

Incorporation into Polymeric Matrices

Dispersing or chemically bonding photoactive molecules like this compound into polymer matrices is a common strategy for creating processable, large-area optoelectronic materials, such as thin films for lighting or sensors. Quinoline derivatives have been successfully incorporated into various polymers to serve as the emissive layer in devices. nih.govresearchgate.net

The thiol group on this compound provides an avenue for covalent grafting to polymer backbones that contain compatible functional groups. This approach prevents phase separation and aggregation of the emissive species, which can quench luminescence and degrade device performance. By covalently linking the molecule to the polymer, a stable, homogeneous material can be fabricated that combines the desirable mechanical properties of the polymer (e.g., flexibility, solution processability) with the specific luminescent characteristics of the quinoline derivative. Thiol-functionalized polymers have demonstrated versatility in creating such stable nanocomposites and functional materials. acs.org

Surface Functionalization for Material Modification

The thiol (-SH) group is widely used for the functionalization of surfaces, particularly noble metals like gold and semiconductors such as CdS. furman.edunih.govmdpi.com This is achieved through the formation of a stable sulfur-metal bond. The 8-thiol position on the 2-phenylquinoline molecule allows it to act as an anchor for immobilizing the photoactive core onto a material's surface. furman.edu

This capability is critical for developing a range of advanced materials:

Modified Electrodes: Attaching a monolayer of this compound or its metal complexes to a conductive surface can alter the electrode's work function or enable photoelectrochemical processes.

Sensors: The luminescent properties of the quinoline moiety are sensitive to its local environment. When immobilized on a surface, changes in luminescence upon interaction with an analyte can be used for chemical or biological sensing. Thiol-based surface chemistry is a cornerstone of modern biosensor development. mdpi.comnih.gov

Photoactive Nanomaterials: Quantum dots or metal nanoparticles can be functionalized with this compound. nih.gov This creates hybrid nanomaterials where the plasmonic or quantum-confined properties of the nanoparticle can interact with the molecular electronic states of the quinoline, leading to novel photophysical phenomena like energy transfer or enhanced emission.

Table 2: Thiol-Based Surface Functionalization Techniques

TechniqueSubstrate MaterialNature of Thiol InteractionPotential Application
Self-Assembled Monolayers (SAMs)Gold, Silver, Copper, PlatinumCovalent Au-S BondBiosensors, Modified Electrodes
Thiol-Ene "Click" ChemistryAlkenyl-derivatized surfacesCovalent Thioether BondPatterned surfaces, Bio-functionalization
Quantum Dot CappingCdS, CdSe, ZnSCoordinative Bond (S-Cd)Improving QD stability and fluorescence
Attachment to Conducting PolymersDoped Polypyrrole, PolyanilineNucleophilic AttackMounting chromophores on polymer films

Theoretical and Computational Chemistry Studies of 2 Phenylquinoline 8 Thiol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and reactivity of molecules like 2-Phenylquinoline-8-thiol. These methods allow for the detailed analysis of molecular orbitals and the energetics of chemical transformations.

The electronic behavior of this compound is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

While specific DFT calculations for this compound are not extensively reported in the available literature, studies on analogous quinoline (B57606) derivatives provide a framework for understanding its likely electronic properties. For instance, DFT studies on phenyl quinoline-2-carboxylate have detailed the nature of its frontier orbitals. It is anticipated that for this compound, the HOMO would be localized primarily on the electron-rich thiol group and parts of the quinoline ring, while the LUMO would be distributed across the π-system of the phenyl and quinoline rings.

Table 1: Representative Frontier Molecular Orbital Energies for a Quinoline Derivative (Phenyl Quinoline-2-Carboxylate) as a Model

Molecular OrbitalEnergy (eV)
HOMO-6.25
LUMO-1.89
HOMO-LUMO Gap 4.36

Note: This data is for a related compound and serves as an illustrative example of the typical values obtained from DFT calculations.

The distribution and energies of these orbitals are key to understanding the molecule's role in chemical reactions and its potential as a ligand in coordination chemistry.

Computational methods are pivotal in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. This provides a deeper understanding of reaction kinetics and mechanisms. For this compound, such studies could elucidate the mechanisms of its synthesis, its degradation pathways, or its interactions with biological targets.

For example, computational investigations into the reactions of thiol-containing compounds often explore mechanisms like nucleophilic attack or oxidative coupling. A theoretical study of the reaction of a thiol with an α,β-unsaturated carbonyl substrate highlighted the importance of a base-catalyzed step for the reactivity of the thiol group. Similar computational approaches could be applied to this compound to predict its reactivity with various electrophiles and nucleophiles, and to understand the intricate details of bond-forming and bond-breaking processes at the molecular level.

This compound, with its nitrogen and sulfur donor atoms, is an excellent candidate for forming coordination complexes with various metal ions. Ligand Field Theory (LFT), in conjunction with molecular orbital theory, provides a framework for describing the electronic structure and bonding in such complexes.

LFT explains how the interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbital energies. The magnitude of this splitting, along with the nature of the metal-ligand bond (sigma-donating, pi-donating, or pi-accepting), dictates the magnetic, spectroscopic, and thermodynamic properties of the complex.

Molecular Dynamics and Simulation

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing insights into conformational changes and intermolecular interactions that are often inaccessible through static computational methods.

The 2-phenyl group in this compound can rotate relative to the quinoline ring, leading to different conformations. The flexibility of this linkage, as well as the orientation of the thiol group, can be crucial for its ability to bind to receptors or to self-assemble.

MD simulations can be used to explore the conformational landscape of this compound. By simulating the molecule's motion over time in a given environment (e.g., in a solvent), researchers can identify the most stable conformations, the energy barriers between them, and how the molecule's shape fluctuates. This information is vital for understanding its structure-activity relationships. While specific conformational analyses of this compound are not widely published, MD simulations are a standard tool for studying the flexibility of organic molecules.

The planar aromatic structure of this compound makes it a potential building block for supramolecular assemblies, where molecules are held together by non-covalent interactions such as π-π stacking, hydrogen bonding, and van der Waals forces. These assemblies can exhibit novel properties and functions.

Computational modeling, including MD simulations and docking studies, can be used to investigate how this compound might interact with other molecules in a host-guest arrangement. For example, it could act as a guest, fitting into the cavity of a larger host molecule, or it could self-assemble to form a host structure that can encapsulate smaller guest molecules. These simulations can predict the geometry and stability of such supramolecular complexes, providing guidance for the design of new materials with tailored properties. The principles of such computational explorations of host-guest complexes are well-established and could be readily applied to this compound. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Phenylquinoline-8-thiol, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves cyclization of substituted acetophenones with amino-thiol precursors under basic conditions (e.g., KOH in ethanol at 80°C). Key steps include coupling reactions using reagents like TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) to stabilize reactive intermediates. Purification via column chromatography and recrystallization ensures high purity. Yield optimization requires precise stoichiometric ratios, inert atmospheres for thiol-group protection, and temperature control during reflux .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is critical for structural confirmation, particularly to verify the thiol group’s position and aromatic proton environments. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (e.g., reverse-phase C18 columns) assesses purity (>98%). For thiol-specific characterization, Ellman’s assay or derivatization with maleimide probes can confirm reactivity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use local exhaust ventilation to minimize inhalation risks. Personal protective equipment (PPE) includes nitrile gloves, safety goggles, and lab coats. Thiols are prone to oxidation; store under nitrogen at 4°C. Spills should be neutralized with oxidizing agents (e.g., hydrogen peroxide) and disposed via hazardous waste protocols .

Advanced Research Questions

Q. How can the reactivity of the thiol group in this compound be exploited for functionalization, and what coupling agents are most effective?

  • Methodological Answer : The thiol group enables conjugation via Michael addition or disulfide bond formation. For peptide coupling, TBTU or HOBt (hydroxybenzotriazole) with DIPEA (diisopropylethylamine) in DCM achieves efficient amide bond formation. Kinetic studies using UV-Vis spectroscopy can monitor reaction progress. Protecting the thiol with trityl groups during synthesis prevents premature oxidation .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound derivatives in antimicrobial studies?

  • Methodological Answer : Systematic SAR involves synthesizing derivatives with varied substituents (e.g., electron-withdrawing/donating groups on the phenyl ring) and testing against Gram-positive/negative bacteria. Minimum inhibitory concentration (MIC) assays in Mueller-Hinton broth, with triplicate measurements, reduce variability. Molecular docking (e.g., AutoDock Vina) identifies binding interactions with bacterial targets like DNA gyrase .

Q. What analytical challenges arise in quantifying this compound in complex biological matrices, and how are they mitigated?

  • Methodological Answer : Matrix interference (e.g., proteins or lipids) can skew LC-MS/MS results. Solid-phase extraction (SPE) with C18 cartridges pre-concentrates the analyte. Internal standards (e.g., deuterated analogs) correct for ionization efficiency variations. Calibration curves spanning 0.1–100 µM ensure linearity, with limits of detection (LOD) validated via signal-to-noise ratios ≥3 .

Q. How should researchers address contradictory data in the reported biological activity of this compound derivatives?

  • Methodological Answer : Contradictions often stem from assay variability (e.g., bacterial strain differences, incubation times). Replicate experiments (n ≥ 3) with standardized protocols (e.g., CLSI guidelines) improve reliability. Meta-analysis of published data using tools like RevMan can identify confounding factors. Cross-validation with orthogonal assays (e.g., time-kill curves vs. MIC) clarifies mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.